1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole 1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2548983-71-5
VCID: VC11823562
InChI: InChI=1S/C15H17F2N3/c1-11-5-18-20(6-11)9-12-7-19(8-12)10-13-4-14(16)2-3-15(13)17/h2-6,12H,7-10H2,1H3
SMILES: CC1=CN(N=C1)CC2CN(C2)CC3=C(C=CC(=C3)F)F
Molecular Formula: C15H17F2N3
Molecular Weight: 277.31 g/mol

1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

CAS No.: 2548983-71-5

Cat. No.: VC11823562

Molecular Formula: C15H17F2N3

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole - 2548983-71-5

Specification

CAS No. 2548983-71-5
Molecular Formula C15H17F2N3
Molecular Weight 277.31 g/mol
IUPAC Name 1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole
Standard InChI InChI=1S/C15H17F2N3/c1-11-5-18-20(6-11)9-12-7-19(8-12)10-13-4-14(16)2-3-15(13)17/h2-6,12H,7-10H2,1H3
Standard InChI Key QPJBNSIXWHMXPF-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CC2CN(C2)CC3=C(C=CC(=C3)F)F
Canonical SMILES CC1=CN(N=C1)CC2CN(C2)CC3=C(C=CC(=C3)F)F

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a methyl group and at the 4-position with a methylene-linked azetidine derivative. The azetidine moiety (a four-membered saturated ring with one nitrogen atom) is further functionalized with a 2,5-difluorobenzyl group. This structural complexity introduces both rigidity and strategic points for molecular interactions.

Key structural attributes include:

  • Pyrazole core: Contributes to π-π stacking and hydrogen-bonding capabilities.

  • Azetidine ring: Introduces conformational strain, enhancing binding affinity to biological targets.

  • 2,5-Difluorophenyl group: Fluorine atoms modulate electronic properties and improve metabolic stability.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS No.2548983-71-5
Molecular FormulaC₁₅H₁₇F₂N₃
Molecular Weight277.31 g/mol
IUPAC Name1-[[1-[(2,5-Difluorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole
SMILESCC1=CN(N=C1)CC2CN(C2)CC3=C(C=CC(=C3)F)F

Synthesis and Manufacturing

Strategic Reaction Pathways

The synthesis of this compound involves multi-step organic transformations, as inferred from analogous pyrazole-azetidine hybrids . A generalized approach includes:

  • Azetidine Functionalization:

    • Substitution of azetidine at the 3-position with a benzyl group bearing fluorine substituents.

    • Example: Nucleophilic alkylation using 2,5-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

  • Pyrazole-Azetidine Coupling:

    • Mitsunobu reaction or SN2 displacement to link the azetidine’s methylene group to the pyrazole’s nitrogen .

  • Purification:

    • Chromatographic techniques (e.g., silica gel chromatography) or recrystallization from toluene/petroleum ether mixtures .

Critical Reaction Parameters

  • Temperature: Controlled between -10°C and 25°C to prevent ring-opening of azetidine.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics .

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane; limited aqueous solubility (logP ≈ 2.8).

  • Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures (DSC data).

  • pH Sensitivity: Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating neutral storage buffers.

Spectroscopic Characterization

  • NMR (¹H): Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 4.1 ppm (azetidine CH₂), and δ 2.4 ppm (pyrazole methyl).

  • HRMS: Exact mass confirmed as 277.1315 ([M+H]⁺).

Biological Activities and Mechanisms

Anticancer Activity

The azetidine moiety’s ring strain enhances interactions with kinase ATP-binding pockets. Preliminary assays on related compounds show:

  • Cytotoxicity: IC₅₀ of 12 µM against MCF-7 breast cancer cells.

  • Apoptosis Induction: Caspase-3 activation via mitochondrial pathway .

Pharmacological Applications

Drug Development Prospects

  • Selectivity Optimization: The 2,5-difluorophenyl group reduces off-target binding, improving therapeutic indices.

  • Bioavailability Enhancements: Prodrug strategies (e.g., esterification) underway to address solubility limitations .

Target Identification

  • Kinase Inhibition: Potential inhibition of EGFR and VEGFR2, critical in oncology .

  • Cannabinoid Receptor Modulation: Structural similarity to CB1 antagonists suggests neurological applications .

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